molecular formula C12H18Cl2N2 B8191330 6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane dihydrochloride

6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane dihydrochloride

Cat. No.: B8191330
M. Wt: 261.19 g/mol
InChI Key: QDAVXWSZRSSIOD-UHFFFAOYSA-N
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Description

6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane dihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2 and a molecular weight of 261.19 g/mol. It is a bicyclic compound featuring a benzyl group attached to a bicyclic diaza structure. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane dihydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of benzylamine with a suitable bicyclic precursor, followed by acid-catalyzed cyclization and subsequent hydrochloric acid treatment to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of benzyl alcohol derivatives.

  • Reduction: Production of reduced amines.

  • Substitution: Generation of various substituted bicyclic compounds.

Scientific Research Applications

6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane dihydrochloride is used in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological system under study.

Comparison with Similar Compounds

  • 2-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane dihydrochloride

  • 6-Benzyl-2,6-diaza-bicyclo[3.2.1]octane dihydrochloride

  • 2-Benzyl-2,6-diaza-bicyclo[3.2.1]octane dihydrochloride

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Properties

IUPAC Name

6-benzyl-2,6-diazabicyclo[3.2.0]heptane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-10(5-3-1)8-14-9-11-12(14)6-7-13-11;;/h1-5,11-13H,6-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAVXWSZRSSIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1N(C2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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